molecular formula C13H17ClO B7973253 1-(5-Chloro-2-methylphenyl)hexan-1-one

1-(5-Chloro-2-methylphenyl)hexan-1-one

Cat. No.: B7973253
M. Wt: 224.72 g/mol
InChI Key: HKDZUNZVBDNFLE-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)hexan-1-one is an organic compound with the molecular formula C13H17ClO It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to a chlorine-substituted aromatic ring and a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methylphenyl)hexan-1-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 5-chloro-2-methylbenzoyl chloride with hexane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with optimized conditions for higher yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methylphenyl)hexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 5-Chloro-2-methylbenzoic acid.

    Reduction: 1-(5-Chloro-2-methylphenyl)hexanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Chloro-2-methylphenyl)hexan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)hexan-1-one involves its interaction with specific molecular targets. The carbonyl group can form hydrogen bonds with biological molecules, influencing their function. The chlorine-substituted aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to various receptors and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2-methylphenyl)pentan-1-one
  • 1-(5-Chloro-2-methylphenyl)butan-1-one
  • 1-(5-Chloro-2-methylphenyl)propan-1-one

Uniqueness

1-(5-Chloro-2-methylphenyl)hexan-1-one is unique due to its specific chain length and the position of the chlorine and methyl groups on the aromatic ring. These structural features influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClO/c1-3-4-5-6-13(15)12-9-11(14)8-7-10(12)2/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKDZUNZVBDNFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=C(C=CC(=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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